molecular formula C30H48O2 B1259329 4,4-Dimethyl-14alpha-formyl-5alpha-cholesta-8,24-dien-3beta-ol CAS No. 79294-83-0

4,4-Dimethyl-14alpha-formyl-5alpha-cholesta-8,24-dien-3beta-ol

Cat. No.: B1259329
CAS No.: 79294-83-0
M. Wt: 440.7 g/mol
InChI Key: PGGIMLIQOHYFIS-PUXRVUTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4, 4-Dimethyl-14alpha-formyl-5alpha-cholesta-8, 24-dien-3beta-ol, also known as 32-ketolanosterol, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. 4, 4-Dimethyl-14alpha-formyl-5alpha-cholesta-8, 24-dien-3beta-ol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 4, 4-dimethyl-14alpha-formyl-5alpha-cholesta-8, 24-dien-3beta-ol is primarily located in the membrane (predicted from logP) and cytoplasm.

Scientific Research Applications

Meiosis Activation and Sterol Synthesis

4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol, a compound related to 4,4-Dimethyl-14alpha-formyl-5alpha-cholesta-8,24-dien-3beta-ol, has been shown to activate meiosis in mouse oocytes. Its synthetic pathways and the biological activity of similar sterols have been extensively studied, indicating its significant role in reproductive biology (Ruan et al., 1998).

Cholesterol Biosynthesis

Research has explored the role of various sterols, including 4,4-dimethyl-5alpha-cholesta-8,24-dien-3beta-ol, in cholesterol biosynthesis. These studies provide insights into the enzymatic processes and intermediate compounds involved in the synthesis of cholesterol, highlighting the significance of these sterols in metabolic pathways (Watkinson et al., 1971).

Sterol Biosynthesis Inhibition

In vitro studies have demonstrated the role of certain sterols in inhibiting cholesterol biosynthesis. Compounds like 4,4-dimethyl-5alpha-cholesta-8,24-dien-3beta-ol have been identified as key players in this process, providing a deeper understanding of cholesterol regulation (Abernethy et al., 1976).

Bacterial Sterol Production

Studies on the bacterium Methylococcus capsulatus have identified sterols like 4,4-dimethyl-5alpha-cholesta-8,24-dien-3beta-ol, suggesting their presence in bacterial sterol biosynthesis. This research contributes to the understanding of sterol production in various organisms (Bouvier et al., 1976).

Properties

CAS No.

79294-83-0

Molecular Formula

C30H48O2

Molecular Weight

440.7 g/mol

IUPAC Name

(3S,5R,10S,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carbaldehyde

InChI

InChI=1S/C30H48O2/c1-20(2)9-8-10-21(3)22-14-18-30(19-31)24-11-12-25-27(4,5)26(32)15-16-28(25,6)23(24)13-17-29(22,30)7/h9,19,21-22,25-26,32H,8,10-18H2,1-7H3/t21-,22-,25+,26+,28-,29-,30-/m1/s1

InChI Key

PGGIMLIQOHYFIS-PUXRVUTHSA-N

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C=O

SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C=O

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C=O

Synonyms

32-ketolanosterol
32-oxolanosterol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethyl-14alpha-formyl-5alpha-cholesta-8,24-dien-3beta-ol
Reactant of Route 2
4,4-Dimethyl-14alpha-formyl-5alpha-cholesta-8,24-dien-3beta-ol
Reactant of Route 3
4,4-Dimethyl-14alpha-formyl-5alpha-cholesta-8,24-dien-3beta-ol
Reactant of Route 4
4,4-Dimethyl-14alpha-formyl-5alpha-cholesta-8,24-dien-3beta-ol
Reactant of Route 5
4,4-Dimethyl-14alpha-formyl-5alpha-cholesta-8,24-dien-3beta-ol
Reactant of Route 6
4,4-Dimethyl-14alpha-formyl-5alpha-cholesta-8,24-dien-3beta-ol

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